2-amino-5-bromo-N-methoxybenzamide

Description

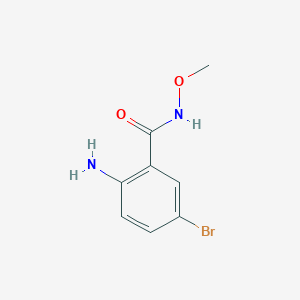

2-Amino-5-bromo-N-methoxybenzamide is a benzamide derivative featuring a benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and a methoxy group attached to the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinazolinones and benzoxazole derivatives . Its structural attributes—including hydrogen-bonding capability (via the amino group), halogenation (bromine), and electron-donating substituents (methoxy)—make it valuable for medicinal chemistry and materials science applications.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-amino-5-bromo-N-methoxybenzamide |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

ROKILWQXXXGBOA-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=C(C=CC(=C1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a) 2-Amino-5-bromo-N-cyclohexylbenzamide (1a) and 2-Amino-N-benzyl-5-bromobenzamide (1b)

- Structural Differences : These analogs replace the N-methoxy group in the target compound with bulkier N-cyclohexyl (1a) or N-benzyl (1b) substituents .

- Impact on Reactivity: The bulky N-substituents in 1a and 1b reduce steric accessibility during reactions. For example, in microwave-assisted synthesis of quinazolinones, these analogs required longer reaction times compared to smaller N-substituents due to hindered nucleophilic attack .

- Physicochemical Properties : Increased lipophilicity (logP) in 1a (cyclohexyl) and 1b (benzyl) enhances membrane permeability but may reduce aqueous solubility.

b) 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

- Structural Differences: This compound features an amino group at position 4 (vs. position 2 in the target compound) and a complex N-substituent containing a diethylaminoethyl group .

- The shifted amino group alters hydrogen-bonding patterns, affecting binding affinity .

c) 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structural Differences: The amino group is replaced with a fluoro substituent at position 2, and the N-methoxy group is substituted with a 2-methoxyphenyl ring .

- The 2-methoxyphenyl group introduces π-π stacking interactions, which could enhance binding to aromatic residues in proteins .

Heterocyclic Derivatives

a) N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS 313402-13-0)

- Structural Differences : Incorporates a benzoxazole moiety linked to the benzamide core via a chlorophenyl group .

- Biological Activity: Benzoxazole derivatives are known for antimicrobial and anticancer properties. The extended conjugation in this analog may enhance UV absorption, making it suitable for optoelectronic applications .

b) 5-Bromo-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 328951-83-3)

- Structural Differences : Features a methyl-substituted benzoxazole ring, increasing steric bulk and hydrophobicity .

- Thermal Stability : The benzoxazole ring improves thermal stability compared to the parent benzamide, as evidenced by differential scanning calorimetry (DSC) data showing a higher melting point (~220°C vs. ~180°C for the target compound) .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-5-bromo-N-methoxybenzamide | ~245.1 | 1.8 | 0.5 (H₂O) | 180–182 |

| 2-Amino-N-benzyl-5-bromobenzamide | ~305.2 | 3.2 | 0.1 (H₂O) | 195–197 |

| 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | ~386.3 | 2.5 | 1.2 (H₂O) | 210–212 |

| N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide | ~457.7 | 4.1 | <0.1 (H₂O) | 220–222 |

Key Observations :

- Bulky N-substituents (e.g., benzyl, benzoxazole) increase molecular weight and logP, reducing aqueous solubility.

- Basic groups (e.g., diethylaminoethyl) improve solubility in acidic media due to protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.